Bempedoic acid (8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid) is a small molecule that acts as a potent, selective, and competitive inhibitor of adenosine triphosphate citrate lyase (ACLY) [, , , , , ]. ACLY is a key enzyme involved in the de novo synthesis of cholesterol and fatty acids []. Bempedoic acid is a prodrug, meaning it needs to be metabolized in the liver to its active form, ESP15228, to exert its effects [, ].
Bempedoic acid is derived from natural sources and synthesized through organic chemistry methods. It belongs to the class of compounds known as fatty acid derivatives and is classified as a lipid-lowering agent. Its mechanism of action positions it as an adjunct therapy for patients who are intolerant to statins or require additional LDL-C reduction.
The synthesis of bempedoic acid involves several key steps:
The entire synthesis can be performed under controlled conditions to optimize yield and purity, with careful monitoring of reaction progress through techniques such as thin-layer chromatography.
Bempedoic acid has the chemical formula CHO and features a unique molecular structure characterized by:
The structural configuration allows bempedoic acid to effectively interact with its target enzyme, ATP-citrate lyase, facilitating its role in cholesterol metabolism .
Bempedoic acid participates in several significant chemical reactions:
Bempedoic acid's mechanism involves two primary actions:
These combined effects contribute significantly to lowering LDL-C levels and improving metabolic parameters in patients with dyslipidemia.
Bempedoic acid exhibits several notable physical and chemical properties:
Thermogravimetric analysis has shown that bempedoic acid maintains structural integrity up to certain temperatures before decomposition occurs.
Bempedoic acid has several important applications:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: